molecular formula C21H31NO2 B1667371 Bornaprine CAS No. 20448-86-6

Bornaprine

Cat. No. B1667371
CAS RN: 20448-86-6
M. Wt: 329.5 g/mol
InChI Key: BDNMABJZSXTKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bornaprine is an anticholinergic drug primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis . It is also known by the brand name Sormodrem .


Synthesis Analysis

Bornaprine was first synthesized in 1960 by the German scientist H Haas, under the name Kr 399 . Additional tests revealed that bornaprine was significantly more effective than nicotine at antagonizing choline . Because of its anticholinergic effects, it was intended to help with the symptoms of Parkinson’s .


Molecular Structure Analysis

Bornaprine has a chemical formula of C21H31NO2 . Its molecular weight is 329.484 g/mol . The structure of Bornaprine includes a bicyclo[2.2.1]heptane-2-carboxylic acid core, with a 2-phenyl group and a 3-(diethylamino)propyl ester group .


Chemical Reactions Analysis

Bornaprine is an epimeric mixture of exo and endo esters . Its major metabolites have been identified and include: three isomers of monohydroxy-N-desthel-Sormodren, three isomers of monohydroxy-Sormodren and 5-hydroxyl .


Physical And Chemical Properties Analysis

Bornaprine has a density of 1.056 g/cm3 . Its boiling point is 434.3 °C . The compound is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose .

Scientific Research Applications

Parkinson’s Disease Treatment

  • Application Summary: Bornaprine is primarily used to treat Parkinson’s disease . It is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . This makes it a potent anticholinergic medication effective at treating parkinsonian tremors .
  • Methods of Application: Bornaprine is administered orally, intravenously, subcutaneously, or transdermally . The specific method of administration and dosage would depend on the patient’s condition and the doctor’s prescription.
  • Results/Outcomes: Early clinical trials with Parkinsonian patients showed that bornaprine was successful at treating many of the key side-effects of Parkinson’s including akinesia, language, tremors, and psychological symptoms .

Hyperhidrosis Treatment

  • Application Summary: Apart from Parkinson’s disease, bornaprine has also been used to treat hyperhidrosis, a condition characterized by excessive sweating .

Sleep Research

  • Application Summary: A study investigated the effect of bornaprine on sleep, especially REM sleep, in healthy subjects .
  • Methods of Application: In the study, bornaprine was administered orally in a randomized, double-blind design to twelve healthy volunteers .
  • Results/Outcomes: Both bornaprine and biperiden, another anticholinergic drug, suppressed rapid eye movement (REM) sleep as reflected by an increase of REM latency and a decrease in the percentage of REM sleep period time .

Dyskinesia Treatment

  • Application Summary: Dyskinesia is a movement disorder characterized by involuntary muscle movements. Bornaprine, due to its anticholinergic properties, has been indicated in the treatment of dyskinesia .

Akathisia Treatment

  • Application Summary: Akathisia is a movement disorder characterized by a feeling of inner restlessness and inability to stay still. Bornaprine has been used to treat akathisia .

Parkinsonism Treatment

  • Application Summary: Parkinsonism is a clinical syndrome characterized by tremor, bradykinesia, rigidity, and postural instability. Bornaprine has been used to treat parkinsonism .

Treatment of Extrapyramidal Symptoms

  • Application Summary: Extrapyramidal symptoms are side effects of certain drugs, characterized by abnormal body movements. Bornaprine has been indicated in the treatment of these symptoms .

Treatment of Tremor

  • Application Summary: Tremors are involuntary, rhythmic muscle contractions leading to shaking movements in one or more parts of the body. Bornaprine has been used to treat tremors .

Safety And Hazards

Bornaprine may cause harm if swallowed, cause serious eye damage, and be toxic if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Bornaprine . In case of ingestion, eye contact, or inhalation, immediate medical attention is recommended .

properties

IUPAC Name

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMABJZSXTKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864944
Record name 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bornaprine

CAS RN

20448-86-6
Record name Bornaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20448-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bornaprine
Reactant of Route 2
Reactant of Route 2
Bornaprine
Reactant of Route 3
Reactant of Route 3
Bornaprine
Reactant of Route 4
Reactant of Route 4
Bornaprine
Reactant of Route 5
Reactant of Route 5
Bornaprine
Reactant of Route 6
Reactant of Route 6
Bornaprine

Citations

For This Compound
271
Citations
CD Hufford, SA Elmarakby, LA Walker - Pharmacology, 1991 - karger.com
These studies evaluated the antimuscarinic activity of bornaprine hydrochloride, a synthetic anticholinergic drug utilized in the treatment of parkinsonism. Several of its metabolites were …
Number of citations: 10 karger.com
BC Mayo, SR Biggs, LF Chasseaud, DR Hawkins… - Xenobiotica, 1980 - Taylor & Francis
1. Single oral doses of the anticholinergic drug [ 14 C]Sormodren to rats (1 mg/kg), dogs (0.3 mg/kg) and humans (0.03 mg/kg) were well absorbed. Excreted in urine and faeces were …
Number of citations: 8 www.tandfonline.com
F Hohagen, S Lis, D Riemann, S Krieger… - …, 1994 - nature.com
Biperiden, 4 mg, an anticholinergic drug that is relatively selective for the M1 receptor subtype, and bornaprine, 4 mg, a nonselective M1 and M2 antagonist, were administered orally in …
Number of citations: 11 www.nature.com
SA Elmarakby, AM Clark, JK Baker… - Journal of pharmaceutical …, 1986 - Elsevier
… bornaprine in an attempt to produce larger quantities of the unidentified metabolites. The isolation and structure determination of four microbial metabolites of bornaprine … that bornaprine …
Number of citations: 25 www.sciencedirect.com
R Sergi, A Massone, S Moretto, C Oggerino… - Spinal cord, 2008 - nature.com
… To test the use of bornaprine in the hyperhidrosis treatment in the acute phase of spinal cord… The bornaprine treatment, at 2 or 4 mg day− 1 dosage, has been effective and safe to …
Number of citations: 10 www.nature.com
M Piccirilli, P D'Alessandro, A Testa… - Rivista di …, 1985 - europepmc.org
… controlled study of bornaprine, an … bornaprine, in doses of 8 mg/die, compared with placebo significantly improves tremor. Only mild side effects occurred. We think the bornaprine …
Number of citations: 5 europepmc.org
R Neidlein, B Pichler, G Hege, J Weymann - Arzneimittel-forschung, 1989 - europepmc.org
The biotransformation of an epimeric form of the anticholinergic drug exo-2-phenyl-bicyclo-[2.2. 1.]-heptane-2-carboxylic acid (4'-diethylaminopropyl) ester hydrochloride (bornaprine …
Number of citations: 2 europepmc.org
ŞK Şahin, AŞ Ekici, G Elboga… - Israel Journal of …, 2019 - cdn.doctorsonly.co.il
… paliperidone palmitate (PP) treatment every three months and treatment with bornaprine. In the literature review, we were not able to find any case of treatment with bornaprine for TOC. …
Number of citations: 3 cdn.doctorsonly.co.il
SA EL MARAKBY - 1988 - elibrary.ru
Metabolism studies of the anticholinergic drug bornaprine (2) which is marketed as an epimeric mixture, have been conducted previously in rats, dogs and humans, but the identities of …
Number of citations: 0 elibrary.ru
B Bergamasco, R Cantello, M Delsedime, M Gilli… - Minerva …, 1985 - europepmc.org
Out of 1500 patients suffering from tremor of diverse origin, reliable data on 521 were selected for analysis. The drug was given for over two months (mean daily dose 8 mg) and …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.